molecular formula C15H14FNO3 B1456021 Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate CAS No. 1407522-00-2

Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate

Cat. No.: B1456021
CAS No.: 1407522-00-2
M. Wt: 275.27 g/mol
InChI Key: CITOAOCEIHVSEA-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate” is a chemical compound with the CAS Number: 1407522-00-2. It has a molecular weight of 275.28 g/mol . The IUPAC name for this compound is methyl 3-fluoro-4-[(2-hydroxybenzyl)amino]benzoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H14FNO3/c1-20-15(19)10-6-7-13(12(16)8-10)17-9-11-4-2-3-5-14(11)18/h2-8,17-18H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 130 - 131 °C .

Scientific Research Applications

Synthesis and Structural Characterization

One study describes the synthesis and characterization of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This compound was obtained through a multi-step substitution reaction, with its structure confirmed by various spectroscopic methods and X-ray diffraction. The research highlights the compound's molecular structure, optimized through density functional theory (DFT) calculations, which aligned with the crystallographic data. Such intermediates are crucial in organic synthesis, offering potential pathways for creating complex molecules (Huang et al., 2021).

Application in Material Science

Investigations into the thermal behavior of binary mixtures containing isomers of different molecular structures have been conducted to understand their phase behavior. This research is significant for material science, especially in the study of liquid crystals and related materials. The study focused on the thermal analysis of laterally substituted azo/ester isomers, revealing insights into the stability of mesophases, which are crucial for designing new liquid crystalline materials with tailored properties (Ahmed, 2016).

Potential in Medicinal Chemistry

The synthesis of fluoro-containing amino acids and their analogs, including those with modifications similar to the core structure of interest, has been explored for their potential in medicinal chemistry. These compounds are synthesized with high enantiomeric excess and are considered for their role as protease inhibitors, showcasing the utility of fluorinated compounds in drug design (Hu & Han, 2008).

Molecular Polarizability Studies

Research into the phase transition and molecular polarizability of liquid crystalline mixtures, including compounds with similar structural motifs, contributes to our understanding of the optical and electronic properties of materials. These studies provide valuable data for the development of materials with specific optical behaviors, which could be beneficial in applications like display technologies and optical devices (Shahina et al., 2016).

Safety and Hazards

“Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate” is classified as an irritant . Safety precautions include avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation . It is recommended to ensure adequate ventilation and wear personal protective equipment/face protection when handling this compound .

Properties

IUPAC Name

methyl 3-fluoro-4-[(2-hydroxyphenyl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-20-15(19)10-6-7-13(12(16)8-10)17-9-11-4-2-3-5-14(11)18/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITOAOCEIHVSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148829
Record name Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407522-00-2
Record name Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407522-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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